Trimethyl[(2-nitrophenyl)methyl]silane

Alkaline Cleavage Reaction Kinetics Solvent Effects

Researchers requiring precise kinetic control in alkaline cleavage or radical-mediated reactions cannot substitute this ortho-nitro isomer with its para-nitro analog (CAS 17876-77-6) or the parent benzylsilane. Procurement of CAS 17876-76-5 is critical because its unique steric and electronic environment enables solvent-tunable cleavage rates and a distinct radical stability profile, as documented by Allcock (1963) and Eaborn & Parker (1955). This compound is an ideal building block for multi-step syntheses demanding staged deprotection and controlled radical polymerizations.

Molecular Formula C10H15NO2Si
Molecular Weight 209.32 g/mol
CAS No. 17876-76-5
Cat. No. B15481510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl[(2-nitrophenyl)methyl]silane
CAS17876-76-5
Molecular FormulaC10H15NO2Si
Molecular Weight209.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H15NO2Si/c1-14(2,3)8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3
InChIKeyQKXHQELHTKKYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Nitrobenzyl Silane for Radical and Alkaline Cleavage


Trimethyl[(2-nitrophenyl)methyl]silane (CAS 17876-76-5), also known as o-nitrobenzyltrimethylsilane, is a functionalized benzyltrimethylsilane featuring an ortho-nitro substituent on the aromatic ring [1]. This structural feature imparts unique electronic and steric properties that significantly alter its reactivity compared to other benzylsilanes. It is a member of the broader class of organosilicon compounds widely used as synthetic intermediates, radical precursors, and photolabile protecting groups [2]. Its procurement, rather than that of a simple isomer or unsubstituted analog, is critical for applications demanding specific kinetic behavior in alkaline or radical-mediated processes.

1 Radical-mediated C-C bond formation with ortho-nitro α-silyl radical control
2 Solvent-programmable alkaline deprotection sequences
3 Kinetic selectivity via ortho-nitro electronic and steric influence

Why Generic Benzylsilane Substitution Fails


The ortho-nitro group in Trimethyl[(2-nitrophenyl)methyl]silane is not a passive spectator; it fundamentally alters the compound's reactivity profile. Simple substitution with benzyltrimethylsilane (CAS 770-09-2) or its para-nitro isomer (CAS 17876-77-6) is not a viable option because these compounds exhibit vastly different kinetics in alkaline cleavage and radical formation reactions [1]. The ortho isomer's distinct behavior, as seen in the solvent-dependent kinetics of alkaline cleavage and its specific reactivity in radical bromination, is crucial for processes that require precise control over reaction rates or radical stability. The quantitative evidence below demonstrates that the unique steric and electronic environment of the ortho-nitro substituent dictates performance that cannot be replicated by other commercially available analogs.

Dimension
This compound (ortho-nitro)
Other benzylsilanes
Solvent response
Rate inversion across water/dioxane range; solvent-tunable kinetics
No reported solvent-tunable rate inversion; may shift kinetic predictability
Alkaline cleavage kinetics
Deviates from Hammett LFER; distinct ortho-effect governs rate
Para isomer follows Hammett σ-; unsubstituted lacks electronic activation
Radical stability
Distinct benzylic C-H BDE profile; altered HAT reactivity
Baseline radical stability; bromination rate defined as 1.0

Procurement Guide: Quantified Performance Differentiation


Solvent-Dependent Alkaline Cleavage Kinetics

The kinetics of alkaline cleavage of Trimethyl[(2-nitrophenyl)methyl]silane are highly sensitive to solvent composition in a way not observed for unsubstituted benzyltrimethylsilane. For the target ortho-nitro compound in an aqueous dioxane system, increasing water concentration retards the cleavage rate, indicative of a charge-dispersion mechanism in the transition state [1]. Conversely, at high dioxane concentrations, an increase in solvent polarity increases the reaction rate. This behavior is directly linked to the ortho-nitro group's electronic influence and provides a predictable kinetic handle for process control [1]. Standard benzyltrimethylsilane lacks this strong, solvent-tunable response, making the ortho-nitro compound a necessary choice for systems where cleavage must be selectively activated or retarded by solvent conditions.

Solvent Effect
Head-to-head
Rate retarded at high H2O; accelerated at high dioxane. Inversion of solvent effect unique to ortho-nitro.
Solvent-tunable kinetic control for staged deprotection
Aqueous dioxane, 0-100% v/v; alkaline cleavage conditions
Alkaline Cleavage Reaction Kinetics Solvent Effects

Alkaline Cleavage Rate: Ortho vs. Para Isomer

A systematic study by Eaborn and Parker revealed that the rate of alkali-catalyzed cleavage of substituted benzyltrimethylsilanes is highly dependent on the nature and position of the substituent. While the para-nitro derivative's rate correlates with the Hammett σ- constant, the ortho-nitro isomer (CAS 17876-76-5) exhibits a distinct reactivity profile due to a combination of electronic and steric effects [1]. The data indicates that the ortho-nitro compound does not follow the same linear free-energy relationship as its para counterpart (CAS 17876-77-6), leading to a meaningfully different absolute reaction rate.

Isomer Kinetics
Cross-study
Ortho-nitro deviates from Hammett LFER; para isomer correlates with σ- constant. Isomer choice governs absolute cleavage rate.
Isomer identity determines reaction rate, not interchangeable
39 wt-% H2O in MeOH, 50.4°C; alkali-catalyzed system
Alkaline Cleavage Structure-Activity Relationship Isomer Comparison

Ortho-Nitro Directed Benzylic Radical Stability

The ortho-nitro substituent exerts a powerful influence on the stability and reactivity of the α-silyl radical formed from Trimethyl[(2-nitrophenyl)methyl]silane. In studies measuring the relative rates of benzylic bromination, a direct competition method, the ortho-nitrobenzyltrimethylsilane was shown to have a distinctly different relative reaction rate compared to both the unsubstituted benzyltrimethylsilane and other substituted analogs [1]. This difference directly translates to the bond dissociation energy (BDE) of the benzylic C-H bond, a fundamental property governing hydrogen atom transfer (HAT) reactions.

Radical Stability
Head-to-head
Distinct relative bromination rate vs baseline 1.0 (unsubstituted). Ortho-nitro alters benzylic C-H BDE and HAT reactivity.
Altered radical stability for controlled radical-mediated synthesis
NBS/AIBN competition kinetics; Venham 1986
Radical Chemistry Benzylic Bromination α-Silyl Radicals

Laser Flash Photolysis of α-Silyl Radical Formation

The absolute rate constant for the formation of an α-silyl radical from the target ortho-nitro compound has been measured using laser flash photolysis, a technique that provides direct, time-resolved kinetic data. The presence of the ortho-nitro group leads to a different absolute rate of radical generation compared to the unsubstituted benzyltrimethylsilane, where the benzylic C-Si bond cleavage is initiated photolytically [1]. This demonstrates that the ortho-nitrobenzyl variant is not merely a functionalized benzylsilane but a precursor with its own distinct photochemical reactivity profile.

Absolute Kinetics
Head-to-head
Measured absolute rate constant (k) via laser flash photolysis. Ortho-nitro derivative shows distinct photochemical reactivity from unsubstituted benzylsilane.
Distinct photochemical reactivity for timed-release or photoreactor design
Laser flash photolysis in solution; α-silyl radical generation
Laser Flash Photolysis Reaction Kinetics Radical Generation

Optimal Application Scenarios Based on Differentiation


Solvent-Programmable Deprotection Sequences

Leveraging the unique, solvent-dependent kinetics of alkaline cleavage documented by Allcock in 1963, Trimethyl[(2-nitrophenyl)methyl]silane is an ideal building block for multi-step syntheses requiring staged deprotection. By varying the water/dioxane ratio, a chemist can program the sequence: perform a cleavage step at high dioxane concentration where the reaction is fast, then switch to a high-water medium to halt further reaction at a similar pH. This level of kinetic control is unattainable with the para-nitro isomer or the parent benzylsilane [1].

Controlled Synthesis with α-Silyl Radicals

The differentiated radical stability and absolute formation kinetics established by Venham's work make this compound a superior choice for controlled radical polymerizations or C-C bond formations. Where precise concentrations of a moderately-stable radical are needed for chain propagation without runaway reactions, Trimethyl[(2-nitrophenyl)methyl]silane offers a kinetic window of operation distinct from both its unsubstituted and para-substituted cousins [3].

Industrial Scale-Up with Predictable Kinetic Control

For process chemists scaling up reactions, the quantifiable deviation from the Hammett linear free-energy relationship (as shown by Eaborn & Parker) is a critical risk-mitigation tool. When using the ortho-nitro isomer, the known and reproducible deviation ensures that models developed for para-substituted or non-substituted benzylsilanes will fail. Pre-emptive procurement of the correct isomer (CAS 17876-76-5) based on its unique kinetic parameters prevents costly batch failures during scale-up [2].

Application
Selection Property
Validation Focus
Solvent-programmable deprotection sequences
Solvent-tunable cleavage kinetics
Rate response across solvent conditions
Controlled radical-mediated synthesis
Differentiated α-silyl radical stability
Benzylic C-H bond reactivity profiling
Industrial silane functionalization scale-up
Isomer-specific kinetic parameters
Hammett deviation verification
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